molecular formula C14H18N4O4S B361117 methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate CAS No. 491615-00-0

methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Cat. No.: B361117
CAS No.: 491615-00-0
M. Wt: 338.38g/mol
InChI Key: ATQCVUQVLBFMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Naming Conventions and Structural Descriptors

The chemical compound methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name delineates its structure as follows:

  • Methyl propanoate backbone : The ester group (methyl propanoate) is indicated by the suffix "-propanoate" with a methyl substituent at the second carbon.
  • Thioether linkage : The "thio" prefix denotes the sulfur atom bridging the purine ring and the propanoate group.
  • Purine core : The central purine system is substituted at positions 3 (methyl group), 7 (2-methylallyl group), and 8 (thioether linkage), with ketone groups at positions 2 and 6.

The molecular formula C₁₄H₁₈N₄O₄S and molecular weight 338.38 g/mol reflect its composition. The structural complexity is further illustrated by its SMILES notation:

CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C  

This notation highlights the methylallyl side chain, thioether bond, and ester functionality.

Property Value
Molecular Formula C₁₄H₁₈N₄O₄S
Molecular Weight 338.38 g/mol
SMILES CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Tautomeric Forms 2,3,6,7-Tetrahydro-1H-purine-2,6-dione

Alternative Nomenclatures and CAS Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers, underscoring its interdisciplinary relevance:

  • CAS Registry Number : 491615-00-0.
  • European Community (EC) Number : 168-588-2.
  • Common Synonyms :
    • Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate.
    • Oprea1_572068.
    • AKOS001301053.

These identifiers facilitate cross-referencing in chemical databases such as PubChem (CID 3481736) and ChemSpider. The compound’s structural analogs, such as 3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6-dione (CAS 371234-89-8), highlight variations in alkyl substituents.

Historical Context and Research Significance in Purine Chemistry

Purines, first isolated from urinary calculi in 1776, have been pivotal in biochemistry and drug discovery. Emil Fischer’s seminal work on purine synthesis in the late 19th century laid the groundwork for understanding their biological roles. Modern derivatives, such as this compound, exemplify advancements in structure-activity relationship (SAR) studies, particularly in modulating enzyme interactions and metabolic pathways.

The introduction of thioether and ester groups into purine scaffolds enhances metabolic stability and binding affinity, making such compounds valuable in medicinal chemistry. For instance, purine derivatives are investigated for antiviral, anticancer, and anti-inflammatory properties. This compound’s 2-methylallyl and methyl propanoate substituents represent strategic modifications to optimize pharmacokinetic profiles while retaining core purine functionality.

Historical Milestone Significance
Isolation of uric acid (1776) First purine derivative identified.
Fischer’s purine synthesis (1898) Established synthetic routes for purine analogs.
Emergence of purine-based drugs Antivirals (e.g., acyclovir), immunosuppressants.

Properties

IUPAC Name

methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-7(2)6-18-9-10(17(4)13(21)16-11(9)19)15-14(18)23-8(3)12(20)22-5/h8H,1,6H2,2-5H3,(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQCVUQVLBFMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₈N₄O₄S
Molecular Weight 318.38 g/mol
CAS Number 898463-32-6

The compound features a purine base structure with a thioether linkage and a propanoate side chain, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines without significant toxicity in normal tissues. This selective cytotoxicity is crucial for developing targeted cancer therapies .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways:

  • Inhibition of Cell Proliferation : It has been suggested that the compound interferes with DNA synthesis and repair mechanisms in cancer cells.
  • Induction of Apoptosis : Research indicates that it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study on Antitumor Efficacy

A study published in Cancer Letters evaluated the effect of this compound on human cancer cell lines. The results showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings :
    • Significant reduction in cell viability at concentrations above 10 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

Pharmacological Profile

The pharmacological profile of this compound was characterized by evaluating its binding affinity to various receptors. Preliminary data suggest:

Receptor TypeBinding Affinity (pKi)
Adenosine A17.5
Adenosine A38.0
NK1 Tachykinin6.5

These interactions are indicative of its potential as a therapeutic agent in conditions where these receptors play a critical role.

Comparison with Similar Compounds

Structural Analogues with Purine-Dione Cores

a. 1,3-Diethyl-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl Derivatives

  • Example : (E)-4-(2-(1,3-Diethyl-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)vinyl)-2-methoxybenzyl ester polyethylene glycol .
    • Key Differences :
  • Substituents : Diethyl groups at N1/N3 vs. methyl and 2-methylallyl in the target compound.
  • Functionalization: PEGylation enhances hydrophilicity (yield: 40%) compared to the methyl ester in the target compound. target compound’s solid state.

b. 2-(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzoate (Compound 3) :

  • Key Differences: Core Structure: Benzyl ester vs. methyl propanoate in the target. Synthesis: Uses preparative TLC and flash chromatography, similar to purification methods inferred for the target compound.
Thioether-Containing Analogues

a. Thio-Linked Benzamide Derivatives :

  • Examples: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide. Key Differences:
  • Core Structure : Benzamide vs. purine-dione.
  • Biological Activity: Designed for cancer or viral infections, suggesting divergent applications compared to adenosine receptor targeting. Shared Features: Thioether linkages may confer similar metabolic stability.

b. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) :

  • Key Differences :
    • Core Structure : Imidazopyridine vs. purine-dione.
    • Physical Properties : Higher melting point (243–245°C) vs. target compound (data needed).
Substituent Effects on Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 2-Methylallyl, methyl ester Not reported Not reported Purine-dione, thioether
(E)-4-(2-(1,3-Diethyl-7-methyl...) PEG Diethyl, PEG-1500/2000 Oil 40 PEG ester, vinyl linkage
Diethyl 8-cyano-7-(4-nitrophenyl... (1l) Nitrophenyl, cyano 243–245 51 Imidazopyridine, ester
2-(1,3-Diethyl-2,6-dioxo...) benzoate Diethyl, benzyl ester Not reported Not reported Purine-dione, benzoate

Observations :

  • PEGylation (e.g., ) significantly reduces melting points (oil vs. crystalline solids).
  • Ester Groups : Methyl esters (target) may offer better solubility than benzyl esters .
  • Thioether vs. Vinyl Linkages : Thioethers (target) likely enhance oxidative stability compared to vinyl groups .

Preparation Methods

Convergent Synthesis via Mitsunobu Reaction

The Mitsunobu reaction has emerged as a cornerstone for introducing the thioether linkage at the purine C8 position. Source demonstrates that 2-thioether-substituted purine derivatives achieve yields of 77–95% when reacting adenine analogs with thiols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). For the target compound, this strategy involves coupling 3-methyl-7-(2-methylallyl)-8-mercapto-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine with methyl 2-bromopropanoate. The electron-deficient purine ring necessitates careful control of reaction stoichiometry to avoid side reactions.

Linear Synthesis from Pyrimidine Precursors

An alternative linear route begins with substituted pyrimidines, as outlined in Source. Cyclization of N4-(4-bromophenyl)-6-chloropyrimidine-2,4,5-triamine using triethylorthoformate and HCl generates the purine core. Subsequent alkylation at N7 with 2-methylallyl chloride introduces the allyl group, while thiolation at C8 employs sodium hydrosulfide under refluxing methanol. Esterification with methyl 2-bromopropanoate completes the synthesis. While this method offers stepwise control, it suffers from lower overall yields (45–60%) due to intermediate purification demands.

Key Reaction Steps and Mechanistic Insights

Alkylation at the N7 Position

Introduction of the 2-methylallyl group at N7 requires careful base selection. Source specifies potassium carbonate in methanol as optimal, achieving >85% yield without epimerization. The reaction proceeds via SN2 mechanism, with the purine’s lone pair at N7 attacking the allylic bromide. Steric hindrance from the 3-methyl group necessitates prolonged reaction times (12–18 hours).

Thiolation and Thioether Formation

Thiolation at C8 employs either Mitsunobu conditions or nucleophilic displacement with sodium sulfide. Comparative studies indicate Mitsunobu reactions provide higher regioselectivity, particularly when electron-withdrawing groups (e.g., 2,6-dioxo) deactivate the purine ring. The thioether bond formation follows a two-step mechanism: initial deprotonation of the thiol, followed by nucleophilic attack on the electrophilic carbon (C8).

Esterification and Final Functionalization

Esterification of the propanoic acid moiety utilizes methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene), achieving near-quantitative yields. Source highlights the critical role of anhydrous conditions to prevent hydrolysis of the methyl ester during workup.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF outperforms DMF and DMSO in minimizing side products.

  • Alkylation : Methanol at 60°C balances reactivity and byproduct formation.

  • Cyclization : Refluxing ethanol (78°C) ensures complete ring closure within 4 hours.

Catalytic Enhancements

Addition of catalytic KI (10 mol%) during alkylation steps accelerates reaction rates by facilitating halide displacement. Similarly, molecular sieves (4Å) in Mitsunobu reactions absorb generated water, shifting equilibrium toward product formation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.45 (d, J=6.8 Hz, CH3), δ 3.72 (s, OCH3), and δ 5.25–5.40 (m, allyl protons).

  • LC-MS : [M+H]+ at m/z 395.1 confirms molecular weight (C15H18N4O4S).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) reveals ≥98% purity after silica gel chromatography (ethyl acetate/hexane, 1:1). Source emphasizes the necessity of recrystallization from ethyl acetate/n-hexane to remove residual triphenylphosphine oxide from Mitsunobu reactions.

Applications and Derivative Synthesis

The compound serves as a precursor for A3 adenosine receptor agonists and cephalosporin analogs. Functionalization at the ester group (e.g., hydrolysis to carboxylic acid) enables conjugation with biomolecules, as demonstrated in Source for antibiotic derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.